molecular formula C9H14N2O7 B159830 6-Hydroxy-5,6-dihydrouridine CAS No. 10141-65-8

6-Hydroxy-5,6-dihydrouridine

Cat. No. B159830
CAS RN: 10141-65-8
M. Wt: 262.22 g/mol
InChI Key: PRXHLNFOVGGBRV-XBNQCIRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5,6-dihydrouridine (HDU) is a modified nucleoside that is found in transfer RNA (tRNA). It is formed by the oxidation of dihydrouridine (DHU) at the C6 position. HDU is present in tRNAs from all organisms, and its presence is highly conserved. Studies have shown that HDU plays a crucial role in tRNA structure and function.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-5,6-dihydrouridine is not fully understood, but studies have shown that it plays a crucial role in stabilizing the tRNA structure. 6-Hydroxy-5,6-dihydrouridine forms hydrogen bonds with other nucleotides in the tRNA molecule, which helps to maintain the overall structure of the molecule. 6-Hydroxy-5,6-dihydrouridine also plays a role in the recognition of tRNA by aminoacyl-tRNA synthetases.

Biochemical And Physiological Effects

6-Hydroxy-5,6-dihydrouridine has been shown to have several biochemical and physiological effects. Studies have shown that 6-Hydroxy-5,6-dihydrouridine is essential for tRNA stability and function. It is also involved in the recognition of tRNA by aminoacyl-tRNA synthetases. 6-Hydroxy-5,6-dihydrouridine has also been shown to play a role in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Hydroxy-5,6-dihydrouridine in lab experiments is that it is highly conserved in tRNAs from all organisms. This makes it an excellent model for studying tRNA structure and function. However, one of the limitations of using 6-Hydroxy-5,6-dihydrouridine in lab experiments is that it is difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on 6-Hydroxy-5,6-dihydrouridine. One area of research is the role of 6-Hydroxy-5,6-dihydrouridine in the regulation of gene expression. Another area of research is the development of new methods for synthesizing 6-Hydroxy-5,6-dihydrouridine in large quantities. Additionally, there is a need for further studies on the biochemical and physiological effects of 6-Hydroxy-5,6-dihydrouridine.

Synthesis Methods

6-Hydroxy-5,6-dihydrouridine can be synthesized by the oxidation of DHU using various methods. One of the most commonly used methods is the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is carried out in an aqueous solution at room temperature, and the yield of 6-Hydroxy-5,6-dihydrouridine is typically around 70%.

Scientific Research Applications

6-Hydroxy-5,6-dihydrouridine has been the subject of extensive scientific research, and its role in tRNA structure and function has been well established. Studies have shown that 6-Hydroxy-5,6-dihydrouridine stabilizes the tRNA structure, and it is essential for tRNA stability and function. 6-Hydroxy-5,6-dihydrouridine has also been shown to play a role in the recognition of tRNA by aminoacyl-tRNA synthetases, which are enzymes that attach amino acids to tRNA molecules.

properties

CAS RN

10141-65-8

Product Name

6-Hydroxy-5,6-dihydrouridine

Molecular Formula

C9H14N2O7

Molecular Weight

262.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,5-8,12,14-16H,1-2H2,(H,10,13,17)/t3-,5?,6-,7-,8-/m1/s1

InChI Key

PRXHLNFOVGGBRV-XBNQCIRNSA-N

Isomeric SMILES

C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Canonical SMILES

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

synonyms

6-hydroxy-5,6-dihydrouridine

Origin of Product

United States

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